molecular formula C14H20N2 B12943899 1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]

1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]

Cat. No.: B12943899
M. Wt: 216.32 g/mol
InChI Key: DTSIKRKXTOMFRO-UHFFFAOYSA-N
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Description

1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an isoquinoline ring fused with a piperidine ring, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired spiro compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic amounts of acids or bases to facilitate the cyclization process.

Chemical Reactions Analysis

1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce fully saturated piperidine rings.

Scientific Research Applications

1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] can be compared with other spiro compounds, such as:

    Spiro[indoline-3,4’-piperidine]: Similar in structure but with an indoline ring instead of an isoquinoline ring.

    Spiro[cyclohexane-1,4’-piperidine]: Features a cyclohexane ring fused with a piperidine ring.

    Spiro[isoquinoline-4,4’-piperidine]: Lacks the methyl group at the 1’ position.

The uniqueness of 1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1'-methylspiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]

InChI

InChI=1S/C14H20N2/c1-16-8-6-14(7-9-16)11-15-10-12-4-2-3-5-13(12)14/h2-5,15H,6-11H2,1H3

InChI Key

DTSIKRKXTOMFRO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNCC3=CC=CC=C23

Origin of Product

United States

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